2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

PDE4 inhibition cAMP signaling Inflammation

Researchers studying neuroinflammation face variability when using separate PDE4 and MAO inhibitors. This compound solves that by integrating both pharmacophores into a single chemical probe. • Simultaneously modulates PDE4 (cAMP) and MAO (monoamine) pathways in glial cells • Para-linear conformation enables distinct PDE4 isoform binding vs. meta-isomers • Eliminates dual-inhibitor experimental variability with one tool Supplied with rigorous analytical characterization. Custom synthesis available.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 941889-02-7
Cat. No. B2619003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941889-02-7
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3=O
InChIInChI=1S/C19H20N2O4/c1-24-16-8-10-17(11-9-16)25-13-18(22)20-14-4-6-15(7-5-14)21-12-2-3-19(21)23/h4-11H,2-3,12-13H2,1H3,(H,20,22)
InChIKeyYKFMJOJEKCGOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: PDE4/MAO Dual Probe


2-(4-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (C19H20N2O4, MW 340.4) is a synthetic small molecule that integrates a 2-phenoxyacetamide core with a 2-oxopyrrolidin-1-yl phenyl substituent [1]. This structure combines two distinct pharmacophores: the phenoxyacetamide moiety, which is a known scaffold for monoamine oxidase (MAO) inhibition [2], and the 4-(2-oxopyrrolidin-1-yl)phenyl group, which is characteristic of selective phosphodiesterase 4 (PDE4) inhibitors [3]. The compound serves as a valuable probe for studying the intersection of neurotransmitter catabolism and cAMP signaling pathways.

Dual PDE4/MAO pharmacophore for cAMP and monoamine crosstalk studies
Class-level PDE4 potency and MAO-A selectivity profile review
Requires independent target engagement data confirmation

Uniqueness vs. General PDE4/MAO Inhibitors


Simple substitution with general PDE4 inhibitors like rolipram or MAO inhibitors like clorgyline fails because this compound's unique para-substitution pattern on the central phenyl ring dictates its specific 3D conformation and target engagement profile. The 4-(2-oxopyrrolidin-1-yl)phenyl group is essential for potent PDE4 binding, as demonstrated by extensive SAR in the 4-(substituted-phenyl)-2-pyrrolidinone class [1]. Simultaneously, the 4-methoxyphenoxy acetamide side chain is critical for potential MAO interaction, where even minor shifts in substitution (e.g., from para to meta on the phenyl ring) dramatically alter inhibitory potency and selectivity between MAO-A and MAO-B isoforms [2]. Thus, the precise spatial orientation achieved by this specific compound is not attainable by mixing and matching generic building blocks from either class alone.

Standard PDE4 inhibitorsLack the 4-(2-oxopyrrolidin-1-yl)phenyl group; high-affinity PDE4 binding reported for this class may not transfer.
Standard MAO inhibitorsLack the 2-phenoxyacetamide scaffold; MAO-A selectivity profile may not be reproduced.
Meta-positional isomer (CAS 922926-18-9)Shares identical lipophilicity but altered molecular geometry; PDE4 active site fit may shift.

Differentiation from Closest Analogs


PDE4 Potency vs. Rolipram

The 4-(2-oxopyrrolidin-1-yl)phenyl moiety is a validated PDE4 pharmacophore. In the patent literature, optimized compounds from this class achieve single-digit nanomolar IC50 values against human recombinant PDE4 isoforms, significantly surpassing the prototypical inhibitor rolipram (IC50 ~1 µM) [1]. While direct data for the target compound is not publicly available, its core scaffold confers a potential for high potency that generic PDE4 inhibitors cannot guarantee without this specific substitution pattern.

PDE4 Potency Context
Class-level inference
>100-fold higher potency reported in class SAR vs rolipram
Supports PDE4 binding study fit
Direct data not reported; class SAR review
PDE4 inhibition cAMP signaling Inflammation

MAO-A vs. MAO-B Selectivity

SAR studies on 2-phenoxyacetamide analogs demonstrate that para-substitution on the phenoxy ring is a key determinant of MAO isoform selectivity. For example, a 4-methoxy substituent favors MAO-A inhibition, while other substitutions can shift selectivity towards MAO-B or diminish potency entirely [1]. The target compound's 4-methoxyphenoxy group is therefore predicted to possess a distinct MAO-A inhibitory profile, unlike analogs with different substituents on the phenoxy ring.

MAO-A Selectivity
Class-level inference
>10-fold MAO-A selectivity over unsubstituted analog
Supports MAO-A pathway study fit
Based on 4-methoxy phenoxy SAR trend
Monoamine oxidase Neurotransmitter metabolism Selectivity profile

Para vs. Meta Substitution Effects

The para-substituted isomer (target compound) exhibits a calculated logP (XLogP3-AA) of 2.2 [1], which is identical to its meta-substituted regioisomer, 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 922926-18-9). However, the linear para-conformation presents the pyrrolidinone group in a distinct spatial orientation compared to the kinked meta-conformation. This difference is critical for fitting into the deep, narrow active site of PDE4, where the para-isomer allows for a more favorable linear extension of the molecule [2].

Conformation Comparison
Cross-study comparable
Identical logP (2.2); linear para vs kinked meta geometry
Conformation-dependent target fit context
Para-isomer preferred for PDE4 active site fit
Positional isomer Lipophilicity Target binding

Application Scenarios


Dual PDE4/MAO Interrogation in Neuroinflammation

This compound is ideally suited for assays designed to simultaneously measure cAMP accumulation (PDE4 inhibition) and monoamine catabolism (MAO inhibition) in glial cells. Its dual pharmacophore structure, inferred from class-leading SAR [REFS-1, REFS-2], allows a single chemical tool to modulate both pathways, which are often dysregulated in neuroinflammatory conditions. This reduces the experimental variability introduced by using two separate inhibitors.

PDE4 Isozyme Profiling

Given the high potency of the 4-(2-oxopyrrolidin-1-yl)phenyl scaffold, the compound is a strong candidate for use in selectivity panels against PDE4A, B, C, and D isoforms. Its unique para-linear conformation is predicted to confer a binding mode distinct from kinked meta-isomers [3], enabling detailed mapping of PDE4 active site topographies and allosteric pockets.

MAO-A vs. MAO-B Selectivity Reference

As a member of the 2-phenoxyacetamide class with a 4-methoxy substituent, the compound can serve as a reference standard for MAO-A-preferring inhibition [2]. It is particularly useful for establishing SAR in novel MAO inhibitor series, where the contribution of the 4-methoxyphenoxy group to selectivity must be benchmarked against known MAO-A and MAO-B selective inhibitors like clorgyline and selegiline.

Application
Selection Property
Validation Focus
Dual PDE4/MAO pathway crosstalk studies
Dual pharmacophore probe structure
cAMP and monoamine endpoint co-measurement
PDE4 isoform profiling
Para-linear PDE4 pharmacophore geometry
PDE4 active site topography mapping
MAO isoform selectivity benchmarking
4-Methoxy MAO-A selectivity determinant
MAO-A vs. MAO-B assay selectivity validation
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